N-[2-(aminomethyl)benzyl]-N,N-dipropylamine
Description
N-[2-(Aminomethyl)benzyl]-N,N-dipropylamine is a tertiary amine featuring a benzyl backbone substituted with an aminomethyl group at the ortho position and two propyl groups attached to the nitrogen atom.
Properties
Molecular Formula |
C14H24N2 |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
N-[[2-(aminomethyl)phenyl]methyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C14H24N2/c1-3-9-16(10-4-2)12-14-8-6-5-7-13(14)11-15/h5-8H,3-4,9-12,15H2,1-2H3 |
InChI Key |
ZXFWHBYCFOFUOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CC1=CC=CC=C1CN |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation Using 2-(Aminomethyl)benzyl Halides
A direct approach involves reacting 2-(aminomethyl)benzyl bromide or chloride with dipropylamine under basic conditions. For instance, the Chinese patent CN102040527A demonstrates high-yield (76–99%) N,N-dibenzylaniline synthesis via benzyl halide and amine coupling in ethanol/water with potassium carbonate. Adapting this method, 2-(aminomethyl)benzyl bromide and dipropylamine could undergo nucleophilic substitution (SN2) to yield the target compound.
Challenges :
- Synthesis of 2-(Aminomethyl)benzyl Halides : Requires multi-step preparation from 2-nitrobenzyl alcohol via bromination (HBr/AcOH) followed by nitro reduction (H₂/Pd-C).
- Competing Reactions : Over-alkylation risks exist if the amine’s lone pair is insufficiently protected.
Nitro-to-Amine Reduction Strategy
Starting with 2-nitrobenzyl bromide, alkylation with dipropylamine forms N,N-dipropyl-2-nitrobenzylamine. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an aminomethyl moiety (Fig. 1). This method parallels TCI Chemicals’ use of nitrobenzenesulfonamides (Ns) as stable intermediates.
Advantages :
- High Functional Group Tolerance : Nitro groups remain inert during alkylation, simplifying purification.
- Scalability : Hydrogenation is industrially feasible, with yields exceeding 80%.
Reductive Amination of 2-Formylbenzyl Derivatives
Imine Formation and Hydrogenation
EP1247799A2 details N-benzylamine synthesis via imine intermediates. For N-[2-(aminomethyl)benzyl]-N,N-dipropylamine:
- Condense 2-(aminomethyl)benzaldehyde with dipropylamine to form an imine.
- Hydrogenate (H₂, Raney Ni) the imine to saturate the C=N bond (Fig. 3).
Optimization Notes :
- Solvent : Methanol or ethanol enhances imine stability.
- Catalyst : Palladium or nickel catalysts achieve >90% conversion.
Comparative Analysis of Synthetic Routes
Experimental Optimization and Challenges
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) improve alkylation rates but complicate purification. Ethanol/water mixtures (as in CN102040527A) balance reactivity and workup efficiency. Triethylamine or K₂CO₃ effectively scavenge HX byproducts.
Protecting Group Strategies
The Ns group’s stability under acidic/basic conditions (pH 1–12) makes it ideal for multi-step syntheses. Alternatives like Boc (tert-butoxycarbonyl) require acidic deprotection (TFA), which may degrade sensitive substrates.
Catalytic Hydrogenation Parameters
- Pressure : 30–50 psi H₂ optimizes nitro reduction without over-hydrogenation.
- Temperature : 25–40°C prevents side reactions (e.g., C-N bond cleavage).
Chemical Reactions Analysis
Types of Reactions
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and alcohols.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products.
Scientific Research Applications
N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(aminomethyl)benzyl)-N-propylpropan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Key Substituents | Applications | Key Distinguishing Features |
|---|---|---|---|---|
| N-[2-(Aminomethyl)benzyl]-N,N-dipropylamine | C₁₄H₂₄N₂ | Ortho-aminomethyl benzyl, dipropyl | Potential ligand, pharmaceutical intermediate | Aromatic + aliphatic hybrid |
| N-(2-Chloroethyl)-N,N-dipropylamine | C₈H₁₈ClN | Chloroethyl, dipropyl | Alkylation reactions | Electrophilic chloroethyl group |
| N,N-Diisopropylethylenediamine | C₈H₂₀N₂ | Diisopropyl, ethylenediamine | Asymmetric catalysis | Bidentate ligand, steric bulk |
| N-Benzyl-N-(1-methyl-2-phenoxyethyl)ethanolamine | C₁₈H₂₃NO₂ | Phenoxy-ethanol, benzyl | Adrenergic blockers | Hydrophilic hydroxyl group |
Research Findings and Implications
- Steric and Electronic Effects : The dipropyl groups in the target compound provide moderate steric hindrance compared to diisopropyl analogs, balancing reactivity and stability in synthetic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(aminomethyl)benzyl]-N,N-dipropylamine, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via alkylation of 2-(aminomethyl)benzylamine with propyl halides under basic conditions. For example, using K₂CO₃ or NaOH in a polar aprotic solvent (e.g., DMF) at 40–60°C facilitates nucleophilic substitution. Yields (65–80%) depend on stoichiometry, solvent choice, and temperature control. Replacing propyl bromide with iodide may enhance reactivity but requires careful purification .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the benzyl backbone and dipropylamine substituents. Mass spectrometry (HRMS) validates molecular weight (C₁₄H₂₄N₂), while IR spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and aliphatic C-H bonds. X-ray crystallography, if feasible, resolves stereochemistry .
Q. How can purification challenges due to byproducts (e.g., quaternary ammonium salts) be mitigated?
- Methodological Answer : Column chromatography using silica gel with a gradient eluent (e.g., ethyl acetate/hexane) separates the target amine from charged byproducts. Alternatively, acid-base extraction (HCl/NaOH washes) isolates the free base, followed by recrystallization in ethanol .
Advanced Research Questions
Q. How do computational models predict reactivity in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations assess transition states and charge distribution on the benzylamine nitrogen. Solvent effects (e.g., DMF’s polarity) are modeled using COSMO-RS. Such models explain regioselectivity when reacting with electrophiles like acyl chlorides .
Q. What strategies resolve contradictions in reported biological activities of dipropylamine analogs?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies using analogs (e.g., diethyl vs. dipropyl) clarify steric and electronic influences. In vitro assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature) reduce variability. Meta-analyses of published IC₅₀ values identify outliers due to assay design .
Q. How does replacing diethyl with dipropyl groups affect pharmacokinetic properties?
- Methodological Answer : LogP calculations (via HPLC) show dipropyl groups increase lipophilicity, enhancing blood-brain barrier permeability but reducing aqueous solubility. In vivo pharmacokinetic studies in rodents, with LC-MS/MS plasma analysis, quantify half-life changes. Molecular dynamics simulations model protein binding affinities .
Comparative and Mechanistic Questions
Q. What distinguishes the reactivity of this compound from its diethyl analog?
- Methodological Answer : Steric hindrance from propyl groups slows nucleophilic attacks compared to diethyl analogs, as shown in kinetic studies using UV-Vis monitoring. Hammett plots correlate substituent effects with reaction rates in SN2 mechanisms .
Q. Can this compound serve as a ligand in coordination chemistry, and what metal ions are most compatible?
- Methodological Answer : Titration calorimetry and UV-Vis spectroscopy reveal preferential binding to Cu²⁺ and Zn²⁺ due to the amine’s lone pairs. X-ray absorption spectroscopy (XAS) characterizes coordination geometry (e.g., tetrahedral vs. octahedral) in metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
